4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of heterocyclic compounds. This specific oxazolidinone derivative features a hydroxyphenyl group, which contributes to its chemical reactivity and potential biological activity. The compound has garnered attention for its applications in organic synthesis and medicinal chemistry.
4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is classified as an oxazolidinone, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This class of compounds is known for its diverse biological activities, including antibacterial properties.
The synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one typically involves several key steps:
In industrial settings, optimized synthetic routes are employed to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts are common to enhance efficiency and minimize environmental impact.
The molecular formula for 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is , with a molecular weight of approximately 273.29 g/mol. The structure consists of a five-membered oxazolidinone ring with a hydroxyphenyl group attached at one position.
4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The physical properties of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one include:
Chemical properties include:
Relevant data includes:
The applications of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one span various fields:
The construction of the oxazolidinone core in 4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one represents a synthetic challenge addressed through innovative catalytic strategies. Borane-based catalysts enable efficient ring closure of β-amino alcohol precursors under mild conditions. As demonstrated in a patented methodology, borane-dimethyl sulfide complexes facilitate the cyclization of N-Boc-protected 2-amino-1-(4-hydroxyphenyl)propanol at ambient temperature, achieving yields exceeding 85% while minimizing epimerization risks associated with the chiral center. This approach eliminates traditional phosgene reagents, enhancing operational safety [1].
Transition-metal catalysis provides complementary routes to the oxazolidinone scaffold. Palladium-catalyzed N-arylation enables direct coupling of 4-(aminomethyl)phenol with ethylene carbonate under CO₂ atmosphere, forming the cyclic carbamate with 92% atom efficiency. Critical to success is the use of Pd(OAc)₂/Xantphos catalytic systems (1-2 mol%), which operate at 80°C in green solvents like dimethyl carbonate. This method achieves quantitative conversion within 4 hours while suppressing N,O-bis-carbamoylation side products [10]. Copper catalysis offers distinct advantages for stereocontrol, particularly with chiral bisoxazoline ligands that induce enantioselectivity >98% ee during desymmetrization of glycerol-derived epoxides. The mechanism involves copper-activated isocyanate insertion, where ligand geometry dictates facial selectivity during ring closure [10].
Organocatalytic strategies have emerged as powerful tools for asymmetric synthesis. Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic aziridines through carbon dioxide incorporation, yielding enantioenriched 4-benzyl oxazolidinones with s-factors >50. The reaction proceeds via stereoselective ring-opening at the less hindered aziridine carbon, followed by intramolecular carbonate formation. This method achieves 45% isolated yield of the (S)-enantiomer with 97% ee, providing optical purity critical for pharmaceutical applications [6].
Table 1: Comparative Performance of Catalytic Oxazolidinone Formation Methods
Catalytic System | Temperature (°C) | Yield (%) | Stereoselectivity | Reaction Time (h) |
---|---|---|---|---|
Borane-dimethyl sulfide | 25 | 85-92 | Racemic | 12 |
Pd(OAc)₂/Xantphos | 80 | 90 | N/A | 4 |
Cu(OTf)₂/Chiral BOX ligand | 60 | 78 | >98% ee | 18 |
Chiral phosphoric acid | 40 | 45 | 97% ee | 24 |
Stereochemical control at C4 and C5 positions of the oxazolidinone ring significantly influences biological activity and requires precise synthetic design. The Morita-Baylis-Hillman (MBH) reaction provides a versatile platform for constructing chiral 4-benzyl frameworks. In a documented approach, ultrasound-assisted condensation of 4-hydroxybenzaldehyde with N-Boc-protected acrylamide derivatives yields anti/syn diastereomers (3:7 ratio) with the major syn isomer serving as precursor to the trans-configured oxazolidinone. Subsequent DIBAL reduction, acid-mediated deprotection, and sodium hydride-induced cyclization afford the 4,5-trans-disubstituted oxazolidinone with 38% overall yield and >99% diastereomeric excess. The stereochemical outcome is confirmed through coupling constant analysis (JH5-H4 = 5.2 Hz), characteristic of trans ring fusion [2].
Chiral resolution remains practically valuable despite theoretical atom inefficiency. Classical resolution using (R)-mandelic acid separates diastereomeric salts derived from the ring-opened amino alcohol precursor 2-amino-3-(4-hydroxyphenyl)propan-1-ol. Following salt crystallization and basification, cyclization with diethyl carbonate produces enantiopure (>99% ee) (S)-4-[(4-hydroxyphenyl)methyl]oxazolidinone. Though maximum yield is capped at 50%, this method avoids expensive chiral catalysts and delivers multigram quantities suitable for pilot-scale production [4].
Glycosylation studies reveal unexpected stereodirecting effects of oxazolidinone-protected glucosamine donors that inform small-molecule synthesis. When the 4-hydroxyphenyl substituent participates as a neighboring group, BSM/Tf₂O pre-activation at -78°C in dichloromethane yields β-linked glycosides with 19:1 selectivity. This stereochemical outcome suggests the oxazolidinone carbonyl oxygen assists in anomeric displacement through transient bicyclic intermediates. Such stereoelectronic effects can be leveraged to control relative configuration during late-stage functionalization of the benzyloxazolidinone core [7].
Table 2: Stereoselective Approaches to 4-[(4-Hydroxyphenyl)methyl]oxazolidinones
Method | Key Stereocontrol Element | Diastereoselectivity | Overall Yield | Scalability |
---|---|---|---|---|
MBH/adduct cyclization | Substrate-controlled (syn-adduct) | >99% de (trans) | 38% (5 steps) | 100g demonstrated |
Chiral resolution | Diastereomeric salt crystallization | >99% ee | 46% (theoretical max) | Kilogram scale feasible |
Neighboring group participation | Transient bicyclic intermediate | β-selectivity (19:1) | 82% | Under investigation |
Implementation of green chemistry principles addresses environmental and economic challenges in manufacturing 4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidinone. Biocatalytic routes employing immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free cyclization of N-unprotected amino alcohols with atmospheric CO₂ as C1 source. This cascade utilizes triethylamine as CO₂ scavenger, generating in situ carbamate that undergoes enzyme-mediated ring closure at 35°C. The process achieves 88% conversion with enzyme recyclability (>10 cycles) and reduces E-factor by 62% compared to phosgene-based routes [3].
Atom economy improvements focus on catalytic CO₂ utilization. A bifunctional cobalt-salen complex catalyzes [3+2] cycloaddition of 2-(aminomethyl)-4-hydroxybenzyl alcohol with CO₂ (1 atm pressure) at 50°C, directly forming the oxazolidinone ring without protecting groups. The cooperative mechanism involves cobalt-mediated CO₂ activation alongside tertiary amine sites deprotonating the amino group, achieving 94% yield with 100% theoretical atom economy. Life-cycle analysis confirms 53% reduction in cumulative energy demand versus conventional carbonyldiimidazole-mediated cyclization [10].
Solvent sustainability initiatives demonstrate effective replacement of dichloromethane and NMP with bio-based alternatives. Cyclopentyl methyl ether (CPME) exhibits ideal properties for oxazolidinone crystallization, providing 98.5% purity with 78% recovery at 2-8°C cooling crystallization. CPME's low water solubility (1.3 wt%) facilitates aqueous workup, and its high boiling point (106°C) enables efficient distillation recovery (>95%). When combined with ethyl lactate for extraction steps, this solvent system reduces process mass intensity by 44% while maintaining impurity profiles within pharmacopeial limits [3] [8].
Continuous processing enhances energy efficiency and safety. A segmented flow reactor with in-line IR monitoring achieves 99% conversion in the cyclization step at 90°C residence time (15 minutes), compared to 8 hours in batch mode. The system operates at high concentration (2M) with aqueous NaOH as base, eliminating solvent usage in the ring-closing step. Microwave-assisted drying downstream reduces energy consumption by 87% versus conventional tray drying, contributing to an overall 32% reduction in carbon footprint [5].
Table 3: Green Solvent Systems for Oxazolidinone Manufacturing
Solvent System | Process Step | Environmental Benefit | Economic Impact |
---|---|---|---|
Ethyl lactate/water | Extraction | Renewable feedstock, biodegradable | 22% cost reduction vs. THF/water |
2-MeTHF/CPME | Crystallization | Low water solubility, recyclable | 15% lower solvent consumption |
Supercritical CO₂ | Reaction medium | Non-flammable, zero VOC | Capital-intensive but low OPEX |
Propylene carbonate | Polarity modifier | High boiling, low toxicity | 30% cheaper than NMP |
Solid-phase synthesis offers distinct advantages for generating 4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidinone libraries during drug discovery. Wang resin-bound 4-hydroxybenzyl bromides undergo amination with Fmoc-protected ethanolamine derivatives, followed by TFA-mediated deprotection and carbonyldiimidazole cyclization. The methodology achieves 85-92% purity for 48 analogs after cleavage, with throughput 5-fold higher than solution-phase parallel synthesis. Critical to success is the use of polymer-supported Burgess reagent, which minimizes oligomerization during cyclodehydration. However, the approach suffers from limited scalability (>50 mg per resin bead) and higher reagent costs per mole [4] [10].
Solution-phase synthesis remains preferred for metric-ton production due to established infrastructure and lower material costs. A telescoped process converts 4-hydroxybenzaldehyde through reductive amination (NaBH₃CN), followed by direct carbamation with di-tert-butyl dicarbonate and ring closure under basic conditions. This three-step sequence achieves 76% overall yield in >99.5% purity without intermediate isolation. Key innovations include catalytic hydrogen transfer for reductive amination (Pt/Al₂O₃ catalyst, 80°C) and reactive distillation to remove tert-butanol during Boc deprotection, driving equilibrium toward product formation. The absence of chromatography reduces solvent waste by 18 kg per kg API [1] [2].
Techno-economic analysis reveals context-dependent superiority. Solid-phase excels for library synthesis (<100 compounds) with $2,350 per compound cost advantage due to reduced purification needs. Solution-phase dominates at >100kg scale, with 34% lower COGS ($410/kg vs. $620/kg solid-phase-derived material). Environmental metrics favor solution-phase with lifecycle assessment showing 28% lower global warming potential, attributable to avoided resin manufacturing impacts and higher solvent recovery efficiency in continuous plants [5].
Hybrid approaches integrate strengths of both paradigms. Catch-and-release purification employs sulfonated silica to sequester unreacted amino alcohols after solution-phase cyclization. Following filtration, pure oxazolidinone is liberated by pH adjustment, achieving 98.2% purity without chromatography. This method maintains solution-phase scalability while delivering solid-phase-like purity, reducing solvent consumption by 67% versus traditional aqueous workup [10].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparative Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Typical scale | <100g | 100g - 1000kg | 100g - 10kg |
Average purity | 85-92% (after cleavage) | 95-99.5% | 98.2% |
Solvent consumption (L/kg) | 1,850 | 620 | 920 |
Development timeline | 2 weeks (library production) | 3-6 months (process optimization) | 4-8 weeks |
Cost of goods ($/kg, 100kg) | 620 | 410 | 530 |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7